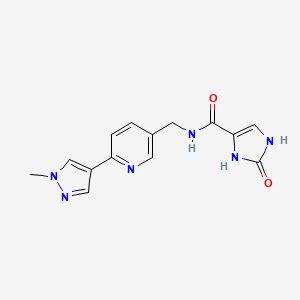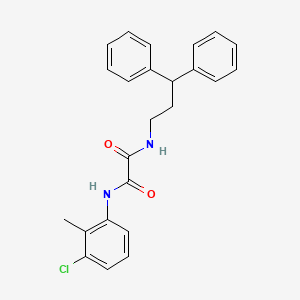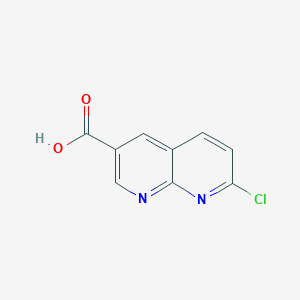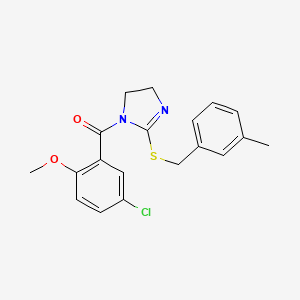![molecular formula C23H20FN5O4S B2532900 2-((2-(2-fluorophényl)-6,8-diméthyl-5,7-dioxo-5,6,7,8-tétrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-méthoxyphényl)acétamide CAS No. 893913-83-2](/img/structure/B2532900.png)
2-((2-(2-fluorophényl)-6,8-diméthyl-5,7-dioxo-5,6,7,8-tétrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-méthoxyphényl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H20FN5O4S and its molecular weight is 481.5. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique du 2-((2-(2-fluorophényl)-6,8-diméthyl-5,7-dioxo-5,6,7,8-tétrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-méthoxyphényl)acétamide :
Recherche sur le cancer
Ce composé a montré un potentiel dans la recherche sur le cancer en raison de sa capacité à inhiber des enzymes spécifiques impliquées dans la prolifération des cellules cancéreuses. Sa structure unique lui permet de cibler et de perturber la fonction de ces enzymes, ce qui en fait un candidat prometteur pour le développement de nouvelles thérapies anticancéreuses .
Agents antiviraux
La recherche a indiqué que ce composé pourrait posséder des propriétés antivirales. Sa capacité à interférer avec les mécanismes de réplication virale en fait un candidat potentiel pour le développement de médicaments antiviraux, en particulier contre les virus qui sont résistants aux traitements actuels .
Agents neuroprotecteurs
La structure du composé suggère qu’il pourrait être utilisé dans le développement d’agents neuroprotecteurs. Ces agents sont essentiels dans le traitement des maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Parkinson en protégeant les neurones des dommages et en favorisant leur survie .
Propriétés
IUPAC Name |
2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O4S/c1-28-20-18(22(31)29(2)23(28)32)21(27-19(26-20)13-8-4-5-9-14(13)24)34-12-17(30)25-15-10-6-7-11-16(15)33-3/h4-11H,12H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLYHOXMLINWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3F)SCC(=O)NC4=CC=CC=C4OC)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-4-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]piperidine-1-carboxamide](/img/structure/B2532821.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2532822.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2532825.png)

![2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2532832.png)
![(1R,2R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2532833.png)
![2-(2-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2532834.png)
![2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide](/img/structure/B2532835.png)

![1-(4-chlorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2532839.png)

